molecular formula C10H15NO B8623498 3-(n-Butylamino)phenol CAS No. 58494-81-8

3-(n-Butylamino)phenol

Cat. No. B8623498
Key on ui cas rn: 58494-81-8
M. Wt: 165.23 g/mol
InChI Key: SUUUGHXWCICIAZ-UHFFFAOYSA-N
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Patent
US06353059B2

Procedure details

0.11 mol of n-butyl bromide and 0.1 mol of NaHCO3 are added to 0.1 mol of m-aminophenol in 150 ml of methanol and the mixture is refluxed for 5 h. After cooling, the mixture is filtered and the solvent is removed in vacuo. The oil which remains is fractionated in vacuo, to give 3-(n-butyl-amino)phenol in a yield of 57%; b.p. 110° C. (6·10−5 torr), m.p. 35° C.
Quantity
0.11 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH3:4].C([O-])(O)=O.[Na+].[NH2:11][C:12]1[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=1>CO>[CH2:1]([NH:11][C:12]1[CH:13]=[C:14]([OH:18])[CH:15]=[CH:16][CH:17]=1)[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
Quantity
0.11 mol
Type
reactant
Smiles
C(CCC)Br
Name
Quantity
0.1 mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0.1 mol
Type
reactant
Smiles
NC=1C=C(C=CC1)O
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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